molecular formula C30H25BrN2O5 B12057244 4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477729-71-8

4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12057244
CAS No.: 477729-71-8
M. Wt: 573.4 g/mol
InChI Key: UJKDSWRMGFYSSV-BIZUNTBRSA-N
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Description

4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound that features a combination of biphenyl, hydrazone, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the biphenyl ether: This involves the reaction of 4-hydroxybiphenyl with an appropriate alkylating agent to form the biphenyl ether.

    Hydrazone formation: The biphenyl ether is then reacted with hydrazine derivatives to form the hydrazone linkage.

    Esterification: The final step involves the esterification of the hydrazone with 3-bromobenzoic acid under suitable conditions, such as the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the hydrazone linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the biphenyl moiety enhances its hydrophobic interactions, while the hydrazone linkage provides versatility in forming hydrogen bonds.

Properties

CAS No.

477729-71-8

Molecular Formula

C30H25BrN2O5

Molecular Weight

573.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C30H25BrN2O5/c1-20(37-26-14-12-23(13-15-26)22-7-4-3-5-8-22)29(34)33-32-19-21-11-16-27(28(17-21)36-2)38-30(35)24-9-6-10-25(31)18-24/h3-20H,1-2H3,(H,33,34)/b32-19+

InChI Key

UJKDSWRMGFYSSV-BIZUNTBRSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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